molecular formula C19H16N4O2 B3721973 MFCD01848190

MFCD01848190

Cat. No.: B3721973
M. Wt: 332.4 g/mol
InChI Key: HNUHPOVFDUDKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD01848190 is a chemical compound with unique properties that have garnered interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry

Chemical Reactions Analysis

MFCD01848190 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various derivatives.

Scientific Research Applications

MFCD01848190 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects, such as its ability to interact with specific molecular targets. In industry, the compound may be utilized in the production of specialized materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD01848190 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mechanism of action.

Comparison with Similar Compounds

MFCD01848190 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. By analyzing the differences in their chemical properties, reactivity, and applications, researchers can better understand the distinct advantages and potential uses of this compound. Some similar compounds may include those used in similar research applications or those with related chemical structures.

Properties

IUPAC Name

2-(1-benzyl-3-hydroxy-5-imino-2H-pyrrol-4-yl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c20-17-16(15(24)11-23(17)10-12-6-2-1-3-7-12)18-21-14-9-5-4-8-13(14)19(25)22-18/h1-9,20,24H,10-11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUHPOVFDUDKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.